(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Catalog No.
S3621699
CAS No.
145092-77-9
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

CAS Number

145092-77-9

Product Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

IUPAC Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

RVFBNLMXCXFOET-RFZPGFLSSA-N

SMILES

C1C2CC(=O)C1CC2=O

Canonical SMILES

C1C2CC(=O)C1CC2=O

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CC2=O

Medicinal Chemistry and Drug Development

Overview:

Application Summary: DBH derivatives have been synthesized using an epimerization–lactamization cascade reaction . Here’s how it works:

    Epimerization: Under basic conditions, functionalized undergo 2-epimerization, leading to the formation of the (2R)-epimer.

    Intramolecular Aminolysis: The (2R)-epimer then undergoes intramolecular aminolysis to form bridged lactam intermediates.

    DBH Derivatives: These intermediates yield the desired (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives (DBH) (see Figure 1).

Experimental Procedure:

    Substrate Preparation: Start with functionalized (2S,4R)-4-aminoproline methyl esters.

    Epimerization: Treat the substrate with a strong base to promote 2-epimerization.

    Aminolysis: The (2R)-epimer undergoes intramolecular aminolysis to form bridged lactam intermediates.

    Isolation and Characterization: Purify and characterize the DBH derivatives.

Results and Quantitative Data: The cascade reaction yields various DBH derivatives, which can be further explored for their pharmacological properties. Researchers have reported specific compounds and their biological activities, but detailed quantitative data would depend on the specific derivative synthesized .

Organic Synthesis and Bridged Aza-Bicyclic Structures

Overview: DBH derivatives are part of a broader class of bridged aza-bicyclic structures. Researchers have used them as building blocks for organic synthesis.

Application Summary: A recent study describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . These compounds can serve as versatile intermediates for constructing more complex molecules.

Experimental Procedure:

    Cyclopentene Substrates: React cyclopentenes with amino acids or amino acid derivatives.

    Palladium-Catalyzed Reaction: Employ a palladium catalyst to achieve 1,2-aminoacyloxylation.

    Functionalization: The resulting products can be further functionalized to create diverse bridged aza-bicyclic structures.

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione is a bicyclic compound characterized by its unique structure, which consists of two fused cyclopentane rings. The compound has the molecular formula C7H8O2C_7H_8O_2 and features two carbonyl groups located at the 2 and 5 positions of the bicyclic framework. This specific stereochemistry contributes to its distinct physical and chemical properties, making it a valuable compound in various fields of research and industry .

  • Oxidation: The compound can be oxidized to yield diketones or other oxidized derivatives using strong oxidizing agents such as potassium permanganate.
  • Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other groups, utilizing various nucleophiles .

The specific products formed during these reactions depend on the reagents and conditions used.

The synthesis of (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione typically involves an epimerization-lactamization cascade reaction starting from functionalized (2S,4R)-4-aminoproline methyl esters. This process includes:

  • Epimerization: Under basic conditions, the starting material undergoes 2-epimerization.
  • Intramolecular Aminolysis: This step leads to the formation of bridged lactam intermediates, which can then be converted into the desired diketone through subsequent reactions.

In industrial settings, methods for large-scale production would likely adapt these laboratory techniques while focusing on optimizing reaction conditions and using cost-effective reagents .

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione has several important applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis.
  • Biology: Its structural rigidity makes it useful for studying enzyme-substrate interactions and protein folding.
  • Medicine: It is involved in developing pharmaceuticals aimed at specific molecular targets.
  • Industry: The compound's stability and reactivity make it valuable in producing polymers and advanced materials .

The mechanism by which (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione exerts its effects involves its interactions with molecular targets due to its well-defined structure. This allows for precise binding to enzymes or receptors, influencing various biochemical pathways. Such properties make it an effective tool in both research and therapeutic applications .

Several compounds share structural similarities with (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione:

  • (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione: This isomer has different stereochemistry leading to distinct chemical and biological properties.
  • Bicyclo[2.2.1]heptane-2,3-dione: An oxidized derivative that may exhibit different reactivity patterns.
  • Bicyclo[2.2.1]hept-5-en-2-one: A precursor that can be oxidized to form (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione.
  • Bicyclo[2.2.1]hept-5-en-2-ol: A reduced derivative that showcases different functional properties.

Uniqueness

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione is unique due to its specific stereochemistry and rigid structure that confer distinct physical and chemical properties compared to its analogs. Its well-defined geometry makes it particularly valuable in applications requiring precise molecular interactions and contributes to its efficacy in various scientific research contexts .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione

Dates

Last modified: 04-14-2024

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